molecular formula C22H22N6O2 B2382207 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941964-84-7

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2382207
CAS RN: 941964-84-7
M. Wt: 402.458
InChI Key: QDWWZCKIFJVPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been synthesized for research purposes. It is a member of the tetrazole family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

Conformational Adjustments in Molecular Assemblies

Research has shown that urea and thiourea derivatives exhibit significant conformational adjustments through carbon-nitrogen bond rotation over an intramolecular hydrogen-bonded synthon. These adjustments play a critical role in their respective self-assemblies, influencing the formation of isosteric homodimeric hydrogen-bonded synthons and their polymorphism. The study also highlights the anion-dependent heterosynthons formation in these compounds, emphasizing the influence of conformational adjustments guided by anions in the self-assembly process (Phukan & Baruah, 2016).

Synthesis of Complex Compounds

Another aspect of research on such compounds includes the synthesis of compounds with the benz[h]imidazo[1,2-c]quinazoline ring system. The ureas obtained from specific naphthalenecarbonitrile derivatives undergo double cyclization upon thermal decomposition or treatment with a base, leading to the production of complex ring systems. This synthesis method provides a pathway for creating compounds with potential pharmacological applications (Petridou-Fischer & Papadopoulos, 1984).

Structure-Activity Relationships in Medicinal Chemistry

In medicinal chemistry, the exploration of structure-activity relationships (SAR) of urea derivatives like BIRB 796, an inhibitor of p38alpha MAP kinase, has provided insights into their binding affinities and pharmacophore design. The research identifies critical binding elements and pi-CH(2) interactions that contribute to the potency and selectivity of these inhibitors. Such studies are crucial for the development of therapeutic agents for treating autoimmune diseases (Regan et al., 2003).

properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-2-30-19-12-10-18(11-13-19)28-21(25-26-27-28)15-24-22(29)23-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H2,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWWZCKIFJVPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.